Ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitropyrrolo[3,2-b]quinoxaline-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitropyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitropyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[3,2-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,2-b]quinoxaline core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound and a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitropyrrolo[3,2-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Conversion of nitro groups to amino groups, resulting in amino-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitropyrrolo[3,2-b]quinoxaline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitropyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the presence of nitro groups and the bromophenyl moiety can influence the compound’s ability to interact with cellular proteins, potentially leading to the inhibition of key enzymes involved in disease processes.
Comparison with Similar Compounds
Ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitropyrrolo[3,2-b]quinoxaline-3-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain a heterocyclic ring structure and exhibit diverse biological activities.
Quinoxaline Derivatives: Similar to the target compound, these derivatives have applications in medicinal chemistry and materials science.
Nitroaromatic Compounds: Compounds with nitro groups are known for their biological activities and are used in various research applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitropyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN6O6/c1-2-32-19(27)15-16-18(24(17(15)21)10-5-3-9(20)4-6-10)23-12-8-14(26(30)31)13(25(28)29)7-11(12)22-16/h3-8H,2,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLUNOUHHFGQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC(=C(C=C3N=C12)[N+](=O)[O-])[N+](=O)[O-])C4=CC=C(C=C4)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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